2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one
Overview
Description
2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one is a chemical compound with the molecular formula C9H6BrFO It is a derivative of indanone, characterized by the presence of bromine and fluorine atoms on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one typically involves the bromination and fluorination of indanone derivatives. One common method includes the reaction of 2,3-dihydro-1H-inden-1-one with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted indanone derivatives.
Oxidation: Formation of indanone ketones or carboxylic acids.
Reduction: Formation of indanone alcohols or alkanes.
Scientific Research Applications
2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: Similar structure but different substitution pattern.
2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Contains additional functional groups, used in different applications.
Uniqueness
2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
2-bromo-6-fluoro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-8-3-5-1-2-6(11)4-7(5)9(8)12/h1-2,4,8H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLMNINSVUQJMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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